molecular formula C18H14N4O2S2 B2820809 2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole CAS No. 637325-58-7

2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

Cat. No. B2820809
CAS RN: 637325-58-7
M. Wt: 382.46
InChI Key: CHYUQQITEJIZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several interesting functional groups. It contains a benzodioxole group, a 1,2,4-triazole group, and a benzothiazole group. These groups are common in many biologically active compounds and could potentially have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information on the arrangement of atoms in the molecule and the types of bonds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of laboratory tests. These might include determining its melting point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Anticancer Research

A primary area of research for compounds like 2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is their potential in anticancer treatments. Studies have highlighted the synthesis and evaluation of benzothiazole derivatives for anticancer activity. For instance, derivatives of benzothiazole have demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, benzothiazoles are known for inducing DNA adducts in sensitive tumor cells, a crucial factor in their antitumor properties (Leong et al., 2003).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their role in inhibiting corrosion, particularly in steel. Research has shown that certain benzothiazole derivatives can offer higher inhibition efficiencies against steel corrosion in certain solutions, such as 1 M HCl. These inhibitors have the capability to adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).

Microbial Activity

Some studies have focused on the antimicrobial activity of benzothiazole derivatives. For instance, certain derivatives have shown promising activity against various gram-positive and gram-negative bacteria, as well as antifungal activity against species like Candida albicans (Asemin et al., 2014). This indicates a potential application in developing new antibacterial and antifungal agents.

Material Science

In the field of material science, benzothiazole derivatives have been studied for their electrochemical and optical properties. For example, research into benzotriazole and benzothiadiazole-containing copolymers has revealed potential applications in areas like electrochromic materials due to their unique electronic and optical properties (Karakus et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is highly dependent on the specific structure of the compound .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These might involve testing the compound on cell cultures or animal models to determine its toxicity .

Future Directions

The future directions for research on a compound like this would likely involve further studies to determine its physical and chemical properties, potential biological activity, and possible applications. This could involve both laboratory experiments and computational modeling .

properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-22-17(11-6-7-13-14(8-11)24-10-23-13)20-21-18(22)25-9-16-19-12-4-2-3-5-15(12)26-16/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYUQQITEJIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.